molecular formula C18H38ClN B1603759 Oleylamine hydrochloride CAS No. 41130-29-4

Oleylamine hydrochloride

Cat. No.: B1603759
CAS No.: 41130-29-4
M. Wt: 304 g/mol
InChI Key: LPJKDVHMUUZHRY-KVVVOXFISA-N
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Description

Oleylamine, also known as cis-1-amino-9-octadecene, is a linear unsaturated primary amine with one double bond that makes it a liquid at 25 °C . It is widely used in nanomaterial and metal-halide perovskite synthesis . The hydrochloride form of Oleylamine is known as Oleylamine hydrochloride .


Synthesis Analysis

Oleylamine is used in the synthesis of various nanomaterials. It acts as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range . It has been used in the laboratory in the synthesis of nanoparticles .


Molecular Structure Analysis

Oleylamine is a linear unsaturated primary amine with one double bond . The infrared, Raman, and NMR spectra of oleylamine and a common trans impurity present in literature reference IR spectra are presented .


Chemical Reactions Analysis

Oleylamine reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . Its carboxylate salt can further condensate into amides through the loss of one water molecule .


Physical And Chemical Properties Analysis

Oleylamine is a clear and colorless liquid . It is widely used in the synthesis of metal, semiconductor, and metal halide perovskite nanomaterials because liquid oleylamine can act as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range .

Scientific Research Applications

1. Materials Synthesis

Oleylamine is extensively utilized in the synthesis of nanomaterials and metal-halide perovskites. The purification of oleylamine and its beneficial effects on materials synthesis, particularly in the formation of clear solutions with lead halides, have been documented. This process is significant in the development of advanced materials and offers insights into the interactions and properties of these materials (Baranov et al., 2019).

2. Nanoparticle Synthesis

Oleylamine plays a crucial role as a surfactant, solvent, and reducing agent in the synthesis of various metallic, metal-oxide, and semiconductor nanoparticles. Its ability to form complex compounds with metal ions leads to the creation of stable and dispersible nanoparticles, significantly impacting the field of nanoparticle technology (Mourdikoudis & Liz‐Marzán, 2013).

3. Surface Functionalization of Nanocrystals

Oleylamine is critical in the surface modification of inorganic nanocrystals (NCs) for broader applications, such as in biomedicine. By facilitating covalent linking with other molecules, oleylamine aids in transferring hydrophobic NCs into water, enhancing their functionalization and stability (Liu et al., 2017).

4. Biomedical Applications

In biomedical research, oleylamine has been utilized for synthesizing nanoparticles with potential uses in cancer treatment and imaging. For example, CoFe2O4 nanoparticles synthesized with oleylamine have shown enhanced magnetization and low cytotoxicity, making them suitable for biomedical applications (Georgiadou et al., 2014).

5. Solar Cell Applications

Oleylamine has been applied as a passivating layer for polycrystalline silicon solar cells, demonstrating an increase in efficiency. This usage highlights its potential in renewable energy technologies, although its stability remains a challenge (Shinde et al., 2016).

Safety and Hazards

Oleylamine hydrochloride should be handled with caution. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Oleylamine is widely used in nanomaterial and metal-halide perovskite synthesis . It has been used in the laboratory in the synthesis of nanoparticles . The influence of oleylamine concentration on the crystallography, morphology, surface chemistry, chemical bonding, and magnetic properties of solvothermal synthesized CoFe2O4 nanoparticles has been thoroughly investigated . The results establish that the surface-adsorbed surfactants during catalyst synthesis have an important effect on CO2 electrocatalytic reduction .

Properties

IUPAC Name

(Z)-octadec-9-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJKDVHMUUZHRY-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893541
Record name 9-​Octadecen-​1-​amine, hydrochloride (1:1)​, (9Z)​-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

41130-29-4
Record name 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41130-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041130294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-​Octadecen-​1-​amine, hydrochloride (1:1)​, (9Z)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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